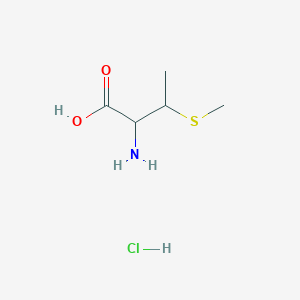

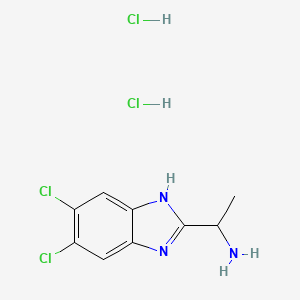

![molecular formula C13H12N2O2S2 B2381412 Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate CAS No. 338777-30-3](/img/structure/B2381412.png)

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino acids, which are similar to the compound you mentioned, are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .

Synthesis Analysis

Thiophene derivatives, which are part of the compound you mentioned, have been synthesized by heterocyclization of various substrates . Aminothiazoles, another similar class of compounds, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, amines can undergo a variety of reactions, including condensation with carboxylic acids to form amides .Physical And Chemical Properties Analysis

Amino acids have high melting points (200-300°C) due to their ionic properties . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Applications De Recherche Scientifique

1. Analytical Methodology

The compound has been studied in the context of its separation and determination using gas chromatography. This method provides a simple, fast, and accurate approach for determining methyl 3-amino-2-thiophenecarboxylate, demonstrating its relevance in analytical chemistry (Jiang Feng, 2004).

2. Structural Analysis

Structural analysis through X-ray diffraction has been conducted on related thiophene compounds. These studies help in understanding the molecular structure, essential for developing new materials or pharmaceuticals (A. Ramazani et al., 2011).

3. Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including those related to methyl 3-amino-2-thiophenecarboxylate, have been assessed for their genotoxic and carcinogenic potentials. These studies are crucial for evaluating the safety of chemicals for human use and environmental impact (Alban Lepailleur et al., 2014).

4. Crystal Structure Study

The crystal structure of related thiophene compounds has been investigated, providing insights into molecular interactions and stability, essential for material science and pharmaceutical development (Vasu et al., 2004).

5. Synthetic Chemistry

Studies have explored the synthesis of various thiophene derivatives. These synthetic routes are vital for creating new compounds with potential applications in drug development and materials science (C. E. Stephens et al., 1999).

6. Thermochemical Studies

Thermochemical analyses of thiophene-based compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, are crucial for understanding their stability and reactivity, influencing their application in various fields (M. Roux et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of a compound’s research depend on its potential applications. For example, the recent emergence of multi- and extensively drug-resistant Gram-negative pathogens has led to renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens .

Propriétés

IUPAC Name |

methyl 2-(phenylcarbamothioylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c1-17-12(16)10-7-8-19-11(10)15-13(18)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTUUMPWKYAYRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

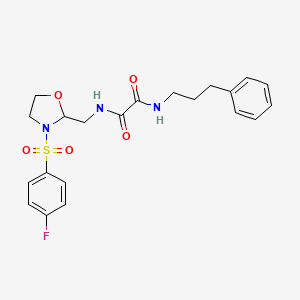

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)

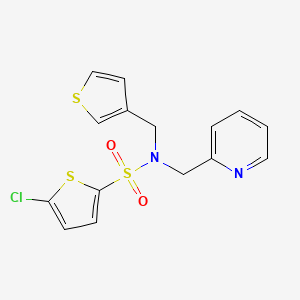

![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

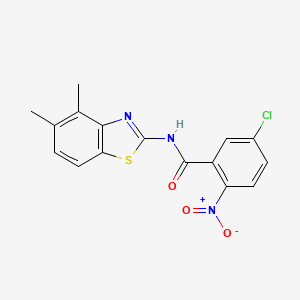

![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)